2-(Furan-2-ylmethylidene)butanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
770-27-4 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)butanal |
InChI |
InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3 |
InChI Key |
UCPFCQBLYDXPTR-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C\C1=CC=CO1)/C=O |
Canonical SMILES |
CCC(=CC1=CC=CO1)C=O |
boiling_point |
140.00 °C. @ 30.00 mm Hg |
density |
1.057-1.063 |
physical_description |
Pale yellowish liquid; Mild, warm, vegetable-like aroma |
solubility |
Insoluble in water; Soluble in oils Soluble (in ethanol) |
Origin of Product |
United States |
Reactivity Profiles and Transformational Chemistry of 2 Furan 2 Ylmethylidene Butanal
Reactivity of the α,β-Unsaturated Aldehyde Moiety
The α,β-unsaturated aldehyde group is a versatile functional unit characterized by two principal electrophilic centers: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated double bond. This duality allows for two main types of nucleophilic attack: direct (1,2-addition) to the carbonyl group and conjugate (1,4-addition or Michael addition) to the carbon-carbon double bond. fiveable.melibretexts.org The specific reaction pathway is influenced by the nature of the nucleophile, with "hard" nucleophiles (like organolithium reagents) favoring 1,2-addition and "soft" nucleophiles (like cuprates or enamines) favoring 1,4-addition. wikipedia.orgpressbooks.pub
The aldehyde functionality of 2-(furan-2-ylmethylidene)butanal readily participates in condensation reactions, which are fundamental for carbon-carbon bond formation. These reactions typically involve the nucleophilic addition to the carbonyl group, followed by a dehydration step.
Aldol (B89426) Condensation: In the presence of a base, the aldehyde can react with an enolate, such as that derived from a ketone like acetone (B3395972) or cyclopentanone (B42830). masterorganicchemistry.comresearchgate.net This "crossed" aldol reaction would initially form a β-hydroxy ketone, which can then dehydrate, often upon heating, to yield a more extended conjugated system. masterorganicchemistry.comthieme-connect.de Reactions of the related compound, furfural (B47365), with cyclopentanone have been shown to produce both single and double condensation products under solid acid catalysis. researchgate.net
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate (B8463686), or malononitrile), typically catalyzed by a weak base like piperidine (B6355638). wikipedia.org The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This method is widely used for synthesizing various furan-based derivatives with extended conjugation. mdpi.comsphinxsai.com
Table 1: Representative Condensation Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Nucleophile/Reagent | Catalyst | Expected Product Type |
|---|---|---|---|
| Aldol Condensation | Acetone (enolate) | Base (e.g., NaOH) | Extended α,β,γ,δ-unsaturated ketone |
| Knoevenagel Condensation | Malononitrile (B47326) | Weak Base (e.g., Piperidine) | Conjugated dinitrile |
| Knoevenagel-Doebner | Malonic Acid | Pyridine | Conjugated carboxylic acid (after decarboxylation) wikipedia.org |
The selective reduction or oxidation of the α,β-unsaturated aldehyde presents a significant synthetic challenge due to the presence of multiple reducible or oxidizable sites (C=O, C=C, and the furan (B31954) ring).
Reduction: Chemoselective reduction can target either the aldehyde or the alkene.
1,2-Reduction: The selective reduction of the carbonyl group to an alcohol, yielding 2-(furan-2-ylmethylidene)butan-1-ol, can be achieved using specific reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction). qub.ac.uk This approach enhances the electrophilicity of the carbonyl carbon, favoring its reduction over conjugate addition. An efficient protocol using NaBH₄ in certain ionic liquids has also demonstrated high selectivity for the formation of the allylic alcohol from similar unsaturated aldehydes. qub.ac.uk
1,4-Reduction: The selective reduction of the carbon-carbon double bond to give 2-(furan-2-ylmethyl)butanal is considered a conjugate reduction. This can be accomplished using various methods, including catalytic transfer hydrogenation or with specific organic hydrides like 2-phenylbenzimidazoline, which has shown high chemoselectivity for reducing C=C bonds conjugated to electron-withdrawing groups in furan derivatives. nih.govresearchgate.net Iridium catalysts with formic acid as a hydride donor have also been used for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds. mdpi.com
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 2-(furan-2-ylmethylidene)butanoic acid. This transformation can be carried out using mild oxidizing agents like silver oxide (Tollens' reagent) to avoid reactions with the double bond or the furan ring. However, stronger oxidizing conditions or certain catalytic systems, such as titanium-based catalysts, can lead to oxidative cleavage of the furan ring, potentially yielding products like succinic acid or maleic acid. acs.org
Table 2: Selective Reduction and Oxidation Pathways This table is interactive. Click on the headers to sort.
| Transformation | Reagent/System | Product Type |
|---|---|---|
| 1,2-Reduction (C=O → CH-OH) | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol |
| 1,4-Reduction (C=C → CH-CH) | 2-Phenylbenzimidazoline | Saturated Aldehyde |
| Full Reduction (C=O & C=C) | H₂ / Pd/C (harsher conditions) | Saturated Alcohol |
As noted, nucleophiles can add to the α,β-unsaturated aldehyde system in either a 1,2- (direct) or 1,4- (conjugate) fashion. pressbooks.pubrsc.org
1,4-Addition (Michael Addition): This is a common pathway for "soft" nucleophiles. The reaction involves the addition of a nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield the final product. fiveable.mewikipedia.org A wide range of nucleophiles, including organocuprates (Gilman reagents), thiols, amines, and stabilized carbanions (e.g., from malonates), participate in Michael additions. organic-chemistry.orgmasterorganicchemistry.com
1,2-Addition: This pathway is favored by "hard," highly reactive nucleophiles such as Grignard reagents or organolithium compounds. The nucleophile directly attacks the electrophilic carbonyl carbon, and subsequent acidic workup yields an allylic alcohol. fiveable.me
The competition between these two pathways is a critical consideration in synthetic design. fiveable.me
Table 3: Regioselectivity of Nucleophilic Additions This table is interactive. Click on the headers to sort.
| Nucleophile Type | Example | Preferred Addition | Product Type |
|---|---|---|---|
| "Soft" Nucleophile | R₂CuLi (Gilman Reagent) | 1,4-Conjugate Addition | β-Substituted Aldehyde |
| "Soft" Nucleophile | RSH (Thiol) | 1,4-Conjugate Addition | β-Thioether Aldehyde |
| "Hard" Nucleophile | RMgBr (Grignard Reagent) | 1,2-Direct Addition | Secondary Allylic Alcohol |
Furan Ring Chemical Transformations
The furan ring behaves as an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly at the C5 position (α to the oxygen and adjacent to the existing substituent). It can also undergo reactions that saturate the heterocyclic ring.
The furan ring can be reduced to a more stable tetrahydrofuran (B95107) (THF) ring via catalytic hydrogenation. This transformation is highly dependent on the choice of catalyst and reaction conditions, which dictates the selectivity between ring reduction and reduction of the exocyclic aldehyde and double bond. rwth-aachen.de
Mechanistic studies on the hydrogenation of furfural show that at lower temperatures, hydrogenation of the furan ring can be favored, while at higher temperatures, reduction of the aldehyde group occurs first. rwth-aachen.de Different metal catalysts exhibit distinct selectivities; for instance, palladium (Pd) catalysts often favor ring hydrogenation to yield tetrahydrofurfuryl alcohol (THFA) derivatives, whereas copper (Cu) based catalysts may favor hydrodeoxygenation of the aldehyde group. mdpi.com Achieving selective hydrogenation of the furan ring while preserving the α,β-unsaturated aldehyde moiety in this compound would be challenging and require careful catalyst design.
Table 4: Catalytic Systems for Furan Ring Hydrogenation This table is interactive. Click on the headers to sort.
| Catalyst | Typical Conditions | Common Product from Furan Aldehydes |
|---|---|---|
| Pd/C | H₂ pressure, various solvents | Tetrahydrofuran derivatives mdpi.com |
| Ru/C | H₂ pressure, lower temperatures | Tetrahydrofuran derivatives rwth-aachen.de |
| Ni-Co/SBA-15 | H₂ pressure, ~120°C | Tetrahydrofurfuryl alcohol mdpi.com |
As an electron-rich heterocycle, the furan ring can undergo electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation. For a 2-substituted furan, the incoming electrophile is strongly directed to the C5 position.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the furan ring. Due to the furan ring's sensitivity to strong acids, which can cause polymerization, classical Lewis acids like AlCl₃ are often too harsh. stackexchange.comlibretexts.org Milder catalysts, such as FeCl₃ or B(C₆F₅)₃, are preferred. urfu.ruacs.org For example, 2-substituted furans have been successfully alkylated with 2-nitrobenzhydrols using FeCl₃ as a catalyst. urfu.ru
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) at the C5 position. Similar to alkylation, mild conditions are necessary. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for the acylation of furans with acid anhydrides. stackexchange.com The introduction of a deactivating acyl group at the C5 position makes subsequent acylations less likely. libretexts.org
Table 5: Furan Ring Functionalization Reactions This table is interactive. Click on the headers to sort.
| Reaction | Electrophile | Catalyst | Product Type |
|---|---|---|---|
| Friedel-Crafts Alkylation | Alkyl Halide / Alcohol | FeCl₃, B(C₆F₅)₃ | 5-Alkyl-2-substituted furan |
Electrophilic Aromatic Substitution on Furanic Systems
The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.compearson.com This heightened reactivity is due to the participation of one of the oxygen atom's lone pairs in the π-electron system, which increases the electron density of the ring. pearson.com Electrophilic aromatic substitution (EAS) on unsubstituted furan preferentially occurs at the C2 (α) position. chemicalbook.comquora.compearson.com This regioselectivity is attributed to the greater stabilization of the cationic intermediate (sigma complex) formed during the attack at the C2 position, which can be depicted with three resonance structures, compared to the two resonance structures for attack at the C3 (β) position. chemicalbook.compearson.comquora.com
In the case of this compound, the C2 position of the furan ring is already substituted. The existing -(CH)=C(C₂H₅)CHO group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the furan ring itself remains a reactive moiety. Electrophilic attack on this substituted system would be directed to the available C5 position, which is electronically similar to the C2 position. Attack at the C3 or C4 positions is significantly less favored due to the lower stability of the corresponding carbocation intermediates.
Typical electrophilic aromatic substitution reactions on furan systems require milder conditions than those used for benzene. pearson.compearson.com Common examples include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the high reactivity of the furan ring can also lead to side reactions like polymerization, particularly under strong acidic conditions often employed in Friedel-Crafts alkylation.
Interactive Table: Electrophilic Aromatic Substitution Reactions on Furan
| Reaction | Electrophile/Reagents | Typical Product (with Furan) | Conditions |
| Halogenation | Br₂ in dioxane | 2-Bromofuran | Mild, controlled temperature |
| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 2-Nitrofuran | Low temperature (-10 °C) |
| Sulfonation | Pyridine-SO₃ complex | Furan-2-sulfonic acid | Room temperature |
| Acylation | Acetic anhydride, BF₃·OEt₂ | 2-Acetylfuran | Mild Lewis acid, low temp. |
Reaction Mechanistic Investigations
Proposed Mechanistic Frameworks for Formation Reactions
The formation of this compound is classically achieved through a crossed-aldol condensation reaction between furfural (furan-2-carbaldehyde) and butanal. wikipedia.orgbyjus.com This reaction can be catalyzed by either a base or an acid. The base-catalyzed mechanism is more common and proceeds through a well-established multi-step framework. byjus.comlibretexts.org
The proposed base-catalyzed mechanism involves the following key steps:
Enolate Formation: A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from butanal. Butanal is the enolizable partner because furfural lacks α-hydrogens. wikipedia.org This deprotonation results in the formation of a resonance-stabilized enolate ion. byjus.comlibretexts.org
Nucleophilic Attack: The nucleophilic enolate ion attacks the electrophilic carbonyl carbon of furfural. wikipedia.orgyoutube.com This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate, known as the β-hydroxy aldehyde or aldol addition product. byjus.com
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding the neutral aldol addition product, 2-(1-hydroxy-1-(furan-2-yl)propyl)butanal.
Dehydration: Under the reaction conditions, particularly with heating, the aldol addition product readily undergoes dehydration (loss of a water molecule). A base removes a proton from the α-carbon, forming an enolate, which then eliminates the β-hydroxyl group. libretexts.org This elimination step is often the rate-limiting step in the condensation and results in the formation of a conjugated π-system, yielding the final α,β-unsaturated aldehyde product, this compound. acs.org
Mechanistic Studies of Chemical Transformations
The structure of this compound features multiple reactive sites, including the furan ring, the α,β-unsaturated aldehyde system, and the aldehyde functional group itself. This allows for a diverse range of chemical transformations, the mechanisms of which have been a subject of study.
Reactions at the Conjugated System: The electron-deficient β-carbon of the α,β-unsaturated system is susceptible to nucleophilic conjugate addition (Michael addition). wikipedia.org Soft nucleophiles, such as enamines or Gilman reagents, will preferentially attack this position (1,4-addition) over the carbonyl carbon (1,2-addition). The mechanism involves the attack of the nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the saturated product. wikipedia.org
Reactions of the Aldehyde Group: The aldehyde functional group can undergo a variety of transformations.
Oxidation: Oxidation to the corresponding carboxylic acid, 2-(Furan-2-ylmethylidene)butanoic acid, can be achieved using standard oxidizing agents.
Reduction: Selective reduction of the aldehyde to a primary alcohol can be performed using mild reducing agents like sodium borohydride (NaBH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. More powerful reducing agents, such as H₂ over a metal catalyst, may also reduce the carbon-carbon double bond and potentially open the furan ring.
Deformylation: Under certain conditions, often catalyzed by metalloenzymes or biomimetic metal-dioxygen complexes, aldehydes can undergo deformylation. Mechanistic studies suggest these can proceed through various pathways, including nucleophilic attack at the carbonyl, or inner-sphere mechanisms involving homolytic cleavage of the aldehyde C-C bond. nih.gov
Reactions Involving the Furan Ring:
Hydrogenation/Ring Opening: Catalytic hydrogenation can reduce the double bonds and ultimately lead to the opening of the furan ring to form linear diols or other aliphatic compounds. mdpi.com The mechanism involves adsorption onto the catalyst surface and stepwise addition of hydrogen.
Oxidative Dearomatization: The furan ring can undergo oxidative rearrangement. For instance, oxidation of similar furan-containing compounds can lead to dearomatization and the formation of spiro-intermediates, which can then rearrange to form other functionalized molecules.
Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of oxabicyclic compounds. This reaction proceeds via a concerted mechanism.
Interactive Table: Summary of Potential Chemical Transformations
| Reaction Type | Reagent/Conditions | Reactive Site | Mechanistic Feature |
| Michael Addition | Gilman Reagents (R₂CuLi) | C=C double bond (β-carbon) | 1,4-Nucleophilic conjugate addition |
| Reduction | NaBH₄, then H₂O | Aldehyde C=O | Nucleophilic addition of hydride |
| Oxidation | Tollen's Reagent (Ag(NH₃)₂⁺) | Aldehyde C=O | Oxidation of the formyl group |
| Hydrogenation | H₂, Pd/C or Ni | C=C, C=O, Furan Ring | Catalytic addition of hydrogen |
| Diels-Alder | Maleic anhydride, heat | Furan Ring (as diene) | [4+2] Cycloaddition |
Derivatives and Analogues of 2 Furan 2 Ylmethylidene Butanal: Synthetic Routes and Structural Diversity
Synthesis of Extended Carbon Chain Aldehyde and Ketone Derivatives
Derivatives from Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. nih.gov It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, resulting in a new α,β-unsaturated system. nih.govsphinxsai.com This method is particularly effective for extending the carbon chain of furan (B31954) aldehydes, such as furfural (B47365) and its derivatives, yielding products with significant academic and industrial interest. nih.gov The reaction is noted for its high atom economy and for producing water as the only byproduct. nih.gov
The reactivity in Knoevenagel condensations can be influenced by the nature of the furan aldehyde and the active methylene compound. For instance, the reaction between furfural (1a) and malononitrile (B47326) (2a) proceeds efficiently at room temperature in ethanol (B145695), using sodium carbonate as a catalyst, to yield 2-(furan-2-ylmethylene)malononitrile (3) in 86% yield within 15 minutes. nih.gov Similarly, reacting furfural with ethyl cyanoacetate (B8463686) (2b) using piperidine (B6355638) as a catalyst produces ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (4) with a 96% yield. nih.gov
However, less active methylene compounds, such as diethyl malonate and ethyl acetoacetate, require stronger basic catalysts like piperidine for the reaction to proceed effectively. nih.gov The reaction of furfural with ethyl acetoacetate, catalyzed by piperidine, yields ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate (6) in 78% yield after 4 hours at room temperature. nih.gov Biogenic carbonates, such as those derived from Bacillus subtilis, have also been employed as effective heterogeneous catalysts for the Knoevenagel condensation of 5-hydroxymethylfurfural (B1680220) (5-HMF) derivatives with active methylene compounds, affording 3-(furan-2-yl)acrylonitrile derivatives in good yields (71–87%). mdpi.comresearchgate.net
Table 1: Knoevenagel Condensation of Furan Aldehydes with Active Methylene Compounds
| Furan Aldehyde | Active Methylene Compound | Catalyst | Product | Yield (%) | Reference |
| Furfural | Malononitrile | Na₂CO₃ | 2-(Furan-2-ylmethylene)malononitrile | 86 | nih.gov |
| Furfural | Ethyl Cyanoacetate | Piperidine | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | 96 | nih.gov |
| Furfural | Ethyl Acetoacetate | Piperidine | Ethyl 2-(furan-2-ylmethylene)-3-oxobutanoate | 78 | nih.gov |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Ca:Ba Carbonates | (E)-ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate | 87 | mdpi.com |
| 5-Chloromethylfurfural | Malononitrile | Ca:Ba Carbonates | (E)-2-((5-(chloromethyl)furan-2-yl)methylene)malononitrile | 83 | mdpi.com |
Furan-Substituted Hydrazone and Thiourea (B124793) Derivatives
Synthesis of Hydrazones from Furan-2-carbohydrazide and Related Aldehydes
Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure, formed by the condensation reaction of aldehydes or ketones with hydrazines. Furan-containing hydrazones are synthesized for their potential biological activities. researchgate.net The general synthesis involves the reaction of a furan aldehyde with a hydrazine (B178648) derivative or the reaction of a furan carbohydrazide (B1668358) with an aldehyde.
For example, a series of 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives were synthesized by reacting various 5-arylfurfurals with 4-cyanophenylhydrazine hydrochloride. researchgate.net Another route involves starting with furan-2-carbohydrazide, which can be reacted with various sugars, such as aldoses, to form new sugar hydrazones. jst.go.jp These can be further cyclized to produce acyclic nucleoside analogues. jst.go.jp Similarly, reacting acetyl-containing furan-3-carboxylates with substituted hydrazines in an alcohol solution leads to the formation of furan-3-carboxylate hydrazones. researchgate.net The reaction of 6-R-3-hydrazinyl-2H- nih.govmdpi.comCurrent time information in Bangalore, IN.triazin-5-ones with furan-2-carbaldehyde in refluxing ethanol yields the corresponding furan-2-ylmethylene hydrazinyl derivatives, such as 6-tert-Butyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-2H- nih.govmdpi.comCurrent time information in Bangalore, IN.triazin-5-one. pensoft.net
Table 2: Synthesis of Furan-Containing Hydrazones
| Furan Reactant | Second Reactant | Product Class | Reference |
| 5-Arylfurfurals | 4-Cyanophenylhydrazine hydrochloride | 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives | researchgate.net |
| Furan-2-carbohydrazide | Aldose sugars | Sugar hydrazones incorporating furan | jst.go.jp |
| Acetyl-containing furan-3-carboxylates | Substituted hydrazines | Substituted furan-3-carboxylate hydrazones | researchgate.net |
| 6-tert-Butyl-3-hydrazinyl-2H- nih.govmdpi.comCurrent time information in Bangalore, IN.triazin-5-one | Furan-2-carbaldehyde | 6-tert-Butyl-3-(2-(furan-2-ylmethylene)hydrazinyl)-2H- nih.govmdpi.comCurrent time information in Bangalore, IN.triazin-5-one | pensoft.net |
Preparation of Thiourea and Urea (B33335) Derivatives
Thiourea and urea derivatives incorporating a furan ring are another important class of compounds. The synthesis of acylthioureas often begins with the generation of an acyl isothiocyanate in situ from an acid chloride and a thiocyanate (B1210189) salt (e.g., KSCN) in a solvent like acetone (B3395972). ksu.edu.trresearchgate.net This intermediate is then reacted with an appropriate amine to yield the final thiourea derivative.
For instance, N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide was prepared by first reacting furan-2-carbonyl chloride with potassium thiocyanate to form furan-2-carbonyl isothiocyanate. ksu.edu.tr This intermediate was then treated with 2-amino-5-bromopyridine (B118841) to give the desired product. ksu.edu.tr Similarly, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as a novel class of compounds. nih.gov The synthesis of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has also been achieved, starting from thiourea-based precursors. nih.gov
Table 3: Synthesis of Furan-Containing Thiourea Derivatives
| Furan Reactant | Other Reactants | Product | Reference |
| Furan-2-carbonyl chloride | KSCN, 2-amino-5-bromopyridine | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | ksu.edu.tr |
| Anabasine | Furan-2-carbonyl chloride, KSCN | N-(anabasino-1-thiocarbonyl)furan-2-carboxamide | researchgate.net |
| Furfural | Thiosemicarbazide | 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | nih.gov |
Bifuranic Compounds from Alkylation/Hydroxyalkylation Reactions
Synthesis of Bis(methylfuran) Derivatives from Furanic Reactants
Bifuranic compounds, which contain two furan rings linked together, are valuable as potential biofuel precursors and chemical intermediates. A primary synthetic route to these compounds is the acid-catalyzed hydroxyalkylation/alkylation (HAA) reaction between a furan derivative, typically 2-methylfuran (B129897) (2-MF), and a carbonyl compound (aldehyde or ketone). mdpi.com
The reaction of 2-methylfuran with aldehydes such as furfural or butanal in the presence of an acid catalyst leads to the formation of bis(methylfuran) derivatives. For example, reacting 2-methylfuran with furfural using sulfuric acid as a catalyst can produce 5,5′-(furan-2-ylmethylene)bis(2-methylfuran) with a yield of 94.6%. mdpi.com Using formic acid as the catalyst results in a slightly lower yield of 88.9%. mdpi.com Similarly, the reaction between 2-methylfuran and butanal, when catalyzed by the zeolite ITQ-2, can yield 2,2′-butylidenebis[5-methylfuran] in 86% yield. mdpi.com
A highly efficient and mild pathway for synthesizing bis(furan-2-yl)methane derivatives involves using industrial salt NaHSO₄ as a recyclable heterogeneous catalyst at room temperature. The reaction of 5-methylfurfuryl alcohol with 2-methylfuran using this catalyst resulted in a greater than 99% yield of bis(5-methylfuran-2-yl)methane (BMFM) after only 10 minutes. acs.org
Table 4: Synthesis of Bis(methylfuran) Derivatives
| Furan Reactant 1 | Furan Reactant 2 / Carbonyl | Catalyst | Product | Yield (%) | Reference |
| 2-Methylfuran | Furfural | Sulfuric acid | 5,5′-(Furan-2-ylmethylene)bis(2-methylfuran) | 94.6 | mdpi.com |
| 2-Methylfuran | Furfural | Formic acid | 5,5′-(Furan-2-ylmethylene)bis(2-methylfuran) | 88.9 | mdpi.com |
| 2-Methylfuran | Butanal | ITQ-2 | 2,2′-Butylidenebis[5-methylfuran] | 86 | mdpi.com |
| 2-Methylfuran | 5-Methylfurfuryl alcohol | NaHSO₄ | Bis(5-methylfuran-2-yl)methane | >99 | acs.org |
Design Principles for Novel Furan-Containing Structures
The design of novel furan-containing structures is a strategic process guided by a set of established principles aimed at achieving desired chemical, physical, and biological properties. These principles leverage the inherent characteristics of the furan ring and employ various synthetic strategies to systematically modify molecular architectures. The furan moiety, a five-membered aromatic heterocycle, serves as a versatile scaffold due to its distinct attributes, including planarity, electron-rich nature, and potential for derivation from biomass. researchgate.netuliege.be The following sections detail the key principles that underpin the rational design of new furan derivatives and analogues.
A primary design consideration involves exploiting the intrinsic properties of the furan ring. Its planarity and aromaticity contribute to molecular rigidity and can facilitate π-π stacking interactions, which is a crucial factor in the design of materials for organic electronics. researchgate.net Furthermore, the furan ring is considered an electron-rich system, making it a valuable building block in the synthesis of various heterocyclic compounds and a key component in the development of functional materials. The ability to derive furan compounds like furfural and 5-hydroxymethylfurfural (HMF) from renewable plant-based resources aligns with the principles of green chemistry, making them attractive starting points for sustainable chemical synthesis. uliege.bemdpi.com
Bioisosteric replacement is another key design principle, where a furan ring is used as a substitute for other aromatic systems, such as benzene (B151609) or thiophene (B33073), to modulate biological activity or other properties. Furan is a well-known analogue of thiophene and is often used in the design of new materials and biologically active compounds. researchgate.net This strategy can lead to compounds with improved characteristics, as seen in the development of fragrance analogues where a thiophene moiety in one compound was replaced by other heterocycles to achieve a similar desired odor. cardiff.ac.uk
Chain elongation and the introduction of diverse functionalities are also central to the design of new furan derivatives. Techniques such as the Knoevenagel condensation, aldol (B89426) condensation, and hydroxyalkylation/alkylation are employed to extend the carbon chain of furan-based platform molecules like furfural. acs.orgresearchgate.net These reactions allow for the synthesis of a wide array of derivatives with varying carbon chain lengths and functional groups, leading to precursors for biofuels and other valuable chemicals. mdpi.comresearchgate.net For example, the reaction of 2-methylfuran with butanal can produce a biodiesel precursor. researchgate.net
The design of catalysts also plays a crucial role in the synthesis of novel furan structures. The development of efficient and selective catalysts is essential for controlling reaction pathways and maximizing the yield of the desired product. uliege.be For instance, the use of specific acidic ion-exchange resins can optimize the conversion of butanal and 2-methylfuran into fuel precursors while minimizing the formation of undesirable side products. researchgate.net
The table below summarizes some of the key design principles and their intended outcomes in the development of novel furan-containing structures.
| Design Principle | Intended Outcome | Example Application |
| Leveraging Inherent Properties | Enhanced planarity, rigidity, and electron-rich character. | Development of organic semiconductors and photovoltaic materials. researchgate.net |
| Strategic Substitution | Fine-tuning of electronic properties, solubility, and photostability. | Optimization of non-fullerene acceptors for organic solar cells. researchgate.net |
| Bioisosteric Replacement | Modulation of biological activity and physical properties. | Design of fragrance analogues and pharmacologically active compounds. cardiff.ac.uknih.gov |
| Carbon Chain Elongation | Synthesis of long-chain molecules from biomass-derived platforms. | Production of precursors for biofuels. mdpi.comresearchgate.net |
| Catalyst Design | Improved reaction selectivity and yield. | Selective synthesis of furan derivatives from monosaccharides. uliege.be |
The structural diversity of furan derivatives is further illustrated by the variety of synthetic routes and starting materials employed. The following table highlights some furan derivatives and the precursors used in their synthesis.
| Furan Derivative | Synthetic Precursors | Type of Reaction |
| 2-(Furan-2-ylmethylene)butanal | Furfuryl alcohol and butanal | Dehydrogenative Coupling rsc.org |
| 2-(Furan-2-ylmethylene)malononitrile | 2-Furaldehyde and malononitrile | Knoevenagel Condensation acs.org |
| Diethyl 2-(furan-2-ylmethylene)malonate | 2-Furaldehyde and diethyl malonate | Knoevenagel Condensation acs.org |
| 2,2'-Butylidenebis(5-methylfuran) | 2-Methylfuran and butanal | Hydroxyalkylation/Alkylation mdpi.com |
| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives | N-(furan-2-ylmethyl)-N'-arylthiourea and sodium azide | Oxidative Desulfurization/Cyclization nih.gov |
| 2-(3,4-Dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one Derivatives | 3,4-Dimethoxyhippuric acid and furan derivatives | Condensation mdpi.com |
Advanced Spectroscopic Characterization Techniques for 2 Furan 2 Ylmethylidene Butanal
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
NMR spectroscopy is an indispensable tool for the structural analysis of 2-(Furan-2-ylmethylidene)butanal, offering a window into the electronic environment of each proton and carbon atom. This allows for the precise mapping of the molecular skeleton and the determination of its stereochemical configuration.
Proton (¹H) NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal correspond to a unique proton environment. For this compound, the ¹H NMR spectrum reveals characteristic signals for the aldehydic, vinylic, furan (B31954) ring, and butyl chain protons.
Published data for the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) provides detailed assignments for the various protons. rsc.org The spectrum is characterized by a singlet for the aldehydic proton around δ 9.40 ppm. The protons on the furan ring and the vinylic proton appear in the aromatic region, while the protons of the ethyl group attached to the double bond are found in the upfield aliphatic region. rsc.org
Table 1: ¹H NMR Data for this compound
This table is interactive. Click on the headers to sort the data.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 9.40 | Singlet (s) | - | 1H | Aldehyde proton (-CHO) |
| 7.54 | Doublet (d) | 1.6 | 1H | Furan ring proton (H-5) |
| 6.89 | Singlet (s) | - | 1H | Vinylic proton (=CH-) |
| 6.69 | Doublet (d) | 3.5 | 1H | Furan ring proton (H-3) |
| 6.49 | Doublet of doublets (dd) | 3.4, 1.8 | 1H | Furan ring proton (H-4) |
| 2.63–2.42 | Multiplet (m) | - | 2H | Methylene (B1212753) protons (-CH₂-CH₃) |
| 1.42 | Sextet (dd) | 15.3, 7.6 | 2H | Methylene protons (-CH₂-CH₃) |
| 0.90 | Triplet (t) | 7.4 | 3H | Methyl protons (-CH₃) |
Data sourced from a study on the synthesis of carbonyl furan derivatives. rsc.org
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The spectrum shows a signal for the carbonyl carbon of the aldehyde group at a characteristic downfield shift of approximately 194.43 ppm. rsc.org The carbons of the furan ring and the double bond appear in the range of 112-152 ppm, while the aliphatic carbons of the butyl side chain resonate at higher field strengths. rsc.org
Table 2: ¹³C NMR Data for this compound
This table is interactive. Click on the headers to sort the data.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 194.43 | Aldehyde carbon (C=O) |
| 151.37 | Furan ring carbon (C-2) |
| 145.35 | Furan ring carbon (C-5) |
| 139.76 | Vinylic carbon |
| 135.30 | Vinylic carbon |
| 116.52 | Furan ring carbon (C-3) |
| 112.61 | Furan ring carbon (C-4) |
| 26.70 | Methylene carbon (-CH₂-CH₃) |
| 21.62 | Methylene carbon (-CH₂-CH₃) |
| 14.22 | Methyl carbon (-CH₃) |
Data sourced from a study on the synthesis of carbonyl furan derivatives. rsc.org
Two-Dimensional (2D) NMR Techniques (e.g., ¹H-¹H NOESY)
While one-dimensional NMR spectra are powerful, two-dimensional (2D) NMR techniques are often employed to resolve complex structures and establish stereochemistry. For this compound, which can exist as E and Z isomers, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable.
A ¹H-¹H NOESY experiment detects spatial proximity between protons. For the E/Z isomers of this compound, a cross-peak would be observed between the aldehydic proton and the vinylic proton if they are on the same side of the C=C double bond (Z-isomer). Conversely, in the E-isomer, a correlation would be expected between the vinylic proton and the H-3 proton of the furan ring. The analysis of such correlations allows for an unambiguous assignment of the double bond geometry. scilit.comunistra.fr
Isotope Labeling in NMR Spectroscopy for Mechanistic Insights
Isotope labeling, where an atom in a molecule is replaced by one of its isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), is a powerful method for elucidating reaction mechanisms and tracking metabolic pathways. mdpi.com By synthesizing this compound with a ¹³C label at a specific position, such as the carbonyl carbon, one can follow the fate of that carbon atom through a chemical reaction. nih.govresearchgate.net
For instance, if a reaction involves the cleavage of the aldehyde group, monitoring the ¹³C-labeled carbonyl signal in the NMR spectrum can provide direct evidence for the proposed mechanism. This technique removes the degeneracy of spin systems, allowing for more detailed analysis of coupling constants and isotopic chemical shifts, which can inform on conformational behavior. researchgate.netopenmedscience.com
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. restek.com In the analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from other components in a mixture based on boiling point and polarity. rsc.orgresearchgate.net The separated compound then enters the mass spectrometer.
Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes the molecule to lose an electron and form a molecular ion ([M]⁺•). savemyexams.com For this compound (C₉H₁₀O₂), the molecular ion peak would be observed at an m/z of 150. This high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions.
The fragmentation pattern is a molecular fingerprint. For an aldehyde like this compound, common fragmentation pathways include:
Loss of a hydrogen radical (-H•): Resulting in an [M-1]⁺ ion at m/z 149. libretexts.org
Loss of the formyl radical (-CHO•): Leading to an [M-29]⁺ ion at m/z 121. libretexts.org
Cleavage of the side chain: Alpha-cleavage next to the carbonyl group or cleavage of the ethyl group can lead to various other fragments.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen can also occur, leading to specific neutral losses and fragment ions. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
This table is interactive. Click on the headers to sort the data.
| m/z Value | Ion | Description |
|---|---|---|
| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion ([M]⁺•) |
| 149 | [C₉H₉O₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 121 | [C₈H₉O]⁺ | Loss of a formyl radical ([M-CHO]⁺) |
| 91 | [C₆H₅O]⁺ | Often attributed to a tropylium-like furan-containing cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental composition. For this compound, HRMS provides the exact mass, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of the compound, which corresponds to the formula C₉H₁₀O₂, is 150.068080 Da. chemspider.com Experimental determination of this value is typically achieved using advanced mass analyzers, such as the Thermo Scientific Q Exactive instrument, which has been utilized in the analysis of this compound. rsc.org This high level of mass accuracy is crucial for confirming the identity of the synthesized product.
| Parameter | Value | Technique |
|---|---|---|
| Chemical Formula | C₉H₁₀O₂ | - |
| Monoisotopic Mass | 150.068080 Da | Mass Spectrometry |
| Average Mass | 150.177 Da | Mass Spectrometry |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing its constituent functional groups. For this compound, the IR spectrum is expected to show characteristic peaks corresponding to its furan ring, conjugated aldehyde, and alkyl chain. Analysis of related furan aldehydes, like furfural (B47365), provides a basis for assigning these peaks. mdpi.comresearchgate.net
Key expected absorptions include a strong band for the conjugated C=O stretch, typically found in the 1650-1700 cm⁻¹ region. The aldehydic C-H bond usually displays two distinct, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. mdpi.com Vibrations associated with the furan ring and the C=C double bond of the vinylidene group are expected in the 1500-1600 cm⁻¹ range.
| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Alkyl C-H | 2850-2960 | Stretching |
| Aldehyde C-H | ~2850 and ~2750 | Stretching |
| Conjugated Aldehyde C=O | 1650-1700 | Stretching |
| C=C (Furan ring and Alkene) | 1500-1600 | Stretching |
| Furan C-O-C | 1000-1300 | Stretching |
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The conjugated system of this compound, with its C=C and C=O bonds, is expected to produce strong Raman signals. researchgate.netscifiniti.com Studies on similar molecules like furfural show characteristic bands for the C=O and C-H bonds. mdpi.com The furan ring vibrations are also active in both Raman and IR spectroscopy. mdpi.comresearchgate.net Comparing the Raman and IR spectra can provide a more complete picture of the molecule's vibrational modes.
| Functional Group | Expected Raman Signal (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aldehyde C-H | 2700-2850 | Stretching |
| Conjugated Aldehyde C=O | 1650-1700 | Stretching |
| C=C (Furan ring and Alkene) | 1500-1600 | Stretching (Often strong) |
| Furan Ring | 1300-1500 | Ring Breathing/Stretching |
Electronic Absorption (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The extensive conjugated system in this compound, which includes the furan ring, the ethylidene double bond, and the carbonyl group, gives rise to characteristic electronic absorptions. This conjugation lowers the energy required for electronic transitions, shifting the absorption maxima to longer wavelengths.
The spectrum is expected to be dominated by an intense π→π* transition associated with the conjugated system. A much weaker n→π* transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also anticipated. science-softcon.de The choice of solvent is critical, as solvents like ethanol (B145695), methanol, or cyclohexane (B81311) are transparent in the relevant UV range. sigmaaldrich.com Theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and help interpret the electronic absorption spectra of furan derivatives. globalresearchonline.net
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π→π | Furan-C=C-C=O | 250-350 nm (Strong) |
| n→π | C=O | >300 nm (Weak) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for separating components of a mixture, making them essential for the isolation and purity assessment of this compound.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for both qualitative and quantitative analysis. The FID offers high sensitivity and a wide linear range for organic compounds.
This technique has been successfully used to determine the yield of this compound from synthesis reactions, often with the use of an internal standard such as biphenyl (B1667301) for accurate quantification. rsc.org The purity of a sample can be assessed by the presence of a single major peak, with the peak area being proportional to the concentration of the compound. Various capillary columns, such as the SH-Rtx-200 or HP-5MS, are suitable for the separation of furan derivatives. rsc.orgdtu.dk
| Parameter | Reported Conditions for Furan Derivatives | Reference |
|---|---|---|
| Instrument | SHIMADAZU GC 2010 PLUS | rsc.org |
| Detector | Flame Ionization Detector (FID) | rsc.orgresearchgate.net |
| Column | SH-Rtx-200 (30 m x 0.25 mm x 0.25 μm) | rsc.org |
| Column | HP-5MS (30.0 m × 250 μm × 0.25 μm) | dtu.dk |
| Internal Standard | Biphenyl | rsc.org |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furan |
| Biphenyl |
| Furfural |
| Ethanol |
| Methanol |
| Cyclohexane |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a versatile and rapid analytical technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For α,β-unsaturated aldehydes like this compound, TLC is an indispensable tool in synthetic chemistry. sigmaaldrich.comacs.org The separation on a TLC plate depends on the compound's affinity for the stationary phase (typically polar silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). juniperpublishers.com
In the analysis of furan-containing compounds, TLC is routinely performed on aluminum plates coated with silica gel 60 F254. juniperpublishers.comscispace.commdpi.com The progress of reactions, such as the Knoevenagel condensation used to synthesize furan-2-ylmethylidene derivatives, can be monitored by spotting the reaction mixture on a TLC plate and observing the disappearance of starting materials and the appearance of the product spot. acs.orgscirp.org
The choice of mobile phase is critical for achieving good separation. A common starting solvent system for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297). juniperpublishers.comscispace.com For instance, a mobile phase of ethyl acetate:petroleum ether (1:1, v/v) has been successfully used for the analysis of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. scispace.com The polarity of the solvent system is adjusted to obtain a retention factor (Rƒ) value that allows for clear separation from other components in the mixture. A derivative, (E)-6-(Furan-2-ylmethylidene)-6,7,8,9-tetrahydropyrido[2,1-b]quinazoline-11-thione, was reported to have an Rƒ of 0.88. nih.goviucr.org
Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm or 365 nm), especially for compounds with conjugated systems like this compound, which absorb UV radiation and appear as dark spots on a fluorescent background. juniperpublishers.commdpi.comresearchgate.net Further visualization can be accomplished using chemical staining reagents. Iodine vapor is a common general-purpose stain that reversibly complexes with organic compounds, making them visible as brown spots. mdpi.com Other specific spray reagents, such as sulfuric acid followed by heating, can be used to produce colored spots, aiding in the identification of different classes of compounds. researchgate.netsarponggroup.com
| Parameter | Description | Typical Application for Furan Derivatives | Source(s) |
| Stationary Phase | A thin layer of adsorbent material coated on a plate. | Silica gel 60 F254 on aluminum or glass plates. | juniperpublishers.comscispace.commdpi.com |
| Mobile Phase | A solvent or mixture of solvents that moves up the plate. | Mixtures of ethyl acetate and petroleum ether (e.g., 1:1 v/v); n-butanol:acetic acid:water. | scispace.comresearchgate.net |
| Application | Applying the sample to the plate. | Spots are applied using thin capillary glass pipettes approximately 2 cm from the bottom edge. | juniperpublishers.com |
| Development | Separation of components as the mobile phase ascends the plate. | The plate is placed in a sealed tank saturated with the mobile phase vapor. | sigmaaldrich.comjuniperpublishers.com |
| Visualization | Methods to see the separated spots. | UV light (254 nm), iodine vapor, chemical spray reagents (e.g., sulfuric acid, potassium permanganate). | mdpi.comresearchgate.netsarponggroup.com |
X-ray Diffraction for Solid-State Structural Elucidation (for Crystalline Derivatives)
X-ray diffraction (XRD) on single crystals is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. While this compound itself may be an oil or low-melting solid, its crystalline derivatives provide invaluable insight into its molecular geometry, conformation, and intermolecular interactions. scispace.commdpi.com The analysis of such derivatives confirms the compound's constitution and, crucially, establishes the stereochemistry, such as the E/Z configuration of the double bonds. nih.goviucr.org
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. researchgate.net The structure is then solved and refined to yield detailed information on bond lengths, bond angles, and torsion angles. mdpi.com
Studies on various crystalline derivatives containing the furan-2-ylmethylidene moiety have revealed several common structural features. The molecule often adopts an E configuration with respect to the exocyclic C=C double bond, which is the thermodynamically more stable isomer. nih.goviucr.org For example, the crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide shows a torsion angle of 178.9(2)° for N2-N1-C5-C4, confirming the E configuration. scispace.comresearchgate.net Similarly, the analysis of (E)-6-(Furan-2-ylmethylidene)-6,7,8,9-tetrahydropyrido[2,1-b]quinazoline-11-thione also proved the E configuration around the C6=C12 double bond. nih.goviucr.org
The furan ring and adjacent parts of the molecule are often nearly coplanar, allowing for electronic conjugation. However, significant twisting can occur between different ring systems within the same molecule. In N'-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide, the furan and phenyl rings form a dihedral angle of 47.7(1)°. researchgate.net In contrast, for (E)-furan-2-carbaldehyde O-benzoyloxime, the benzoate (B1203000) and furan rings are almost coplanar, with a dihedral angle of only 11.68(9)°. iucr.orgresearchgate.net
The crystal packing is stabilized by a network of intermolecular interactions. Weak non-covalent forces such as C-H···O and N-H···O hydrogen bonds are commonly observed, linking molecules into chains, sheets, or more complex three-dimensional architectures. scispace.comiucr.orgresearchgate.netnih.gov In some cases, π-π stacking interactions between aromatic or heteroaromatic rings also contribute to the stability of the crystal lattice. iucr.orgnih.gov For instance, the crystal structure of 2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one features C—H···O, C—H···π, and π–π interactions between the five- and six-membered rings of adjacent inden-1-one residues. nih.gov
The data obtained from XRD analysis are crucial for structure-activity relationship (SAR) studies, where understanding the precise three-dimensional shape of a molecule is essential for interpreting its biological activity. scispace.comresearchgate.net
| Derivative Compound | Crystal System | Space Group | Key Structural Features | Source(s) |
| N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Orthorhombic | Pbca | E-configuration, two furan rings are planar with a dihedral angle of 14.7°, intermolecular N-H···O hydrogen bonding. | scispace.comresearchgate.net |
| 2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one | Monoclinic | P2₁/c | C—C—C—C torsion angle of −13.2 (5)°, stabilized by C—H···O, C—H···π, and π–π interactions. | nih.gov |
| (E)-6-(Furan-2-ylmethylidene)-6,7,8,9-tetrahydropyrido[2,1-b]quinazoline-11-thione | Monoclinic | Cc | E-configuration at the exocyclic C=C bond, molecules linked by C—H⋯π(furan) interactions. | nih.goviucr.org |
| N′-[(E)-Furan-2-ylmethylidene]-4-hydroxybenzohydrazide | Orthorhombic | Pna2₁ | E-conformation, dihedral angle of 47.7(1)° between rings, stabilized by N–H···O and O–H···N hydrogen bonds. | researchgate.netresearchgate.net |
| (E)-Furan-2-carbaldehyde O-benzoyloxime | Monoclinic | P2₁/c | Benzoate and furan rings are almost coplanar (dihedral angle 11.68°), linked by C—H···O hydrogen bonds and offset π–π interactions. | iucr.orgresearchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Furan 2 Ylmethylidene Butanal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of 2-(furan-2-ylmethylidene)butanal. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. By finding the minimum energy conformation, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For furan (B31954) derivatives, DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-311+G**, have been shown to provide reliable results that are in good agreement with experimental data. This level of theory is capable of accurately modeling the planar furan ring and the conjugated system extending to the butanal moiety.
The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. DFT calculations provide electron density maps, Mulliken atomic charges, and dipole moments, all of which characterize the polarity and reactivity of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the sites most susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its location highlights the sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized over the electron-rich furan ring and the C=C double bond, while the LUMO is likely centered on the electron-withdrawing carbonyl group and the conjugated system. In a similar furan-containing compound, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV, indicating significant chemical stability.
| Parameter | Significance |
|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values.
Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of atoms like oxygen. For this compound, the most negative potential (red) is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In this compound, positive potential would be located around the hydrogen atoms, particularly the aldehydic proton.
Green Regions: These areas represent neutral or zero potential.
The MEP map provides a clear, intuitive guide to the reactive behavior of the molecule, highlighting the regions most likely to engage in intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Stability and Bonding Characterization
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the Lewis structure concept. This method is highly effective for analyzing intramolecular interactions and understanding the sources of molecular stability.
NBO analysis quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.
For this compound, key interactions would include:
π → π* interactions: Delocalization of electrons from the π-bonds of the furan ring and the C=C double bond to the antibonding π*-orbital of the carbonyl group. This conjugation is a major contributor to the molecule's stability.
n → π* interactions: Delocalization of the lone pair (n) electrons of the furan oxygen and the carbonyl oxygen into the antibonding π*-orbitals of the adjacent double bonds.
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are instrumental in mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction mechanism and understand the factors that control the reaction rate and selectivity.
Theoretical Studies on Catalytic Pathways
The formation of this compound typically occurs via an acid- or base-catalyzed aldol (B89426) condensation reaction between furfural (B47365) and butanal. Computational studies can elucidate the step-by-step mechanism of this process. A theoretical investigation into the analogous formation of (Z)-2-(furan-2-ylmethylidene)hydrazinecarboxamide from furfural provides a valuable model for this reaction.
The mechanism generally proceeds in two main steps:
Bimolecular Addition: The first step involves the nucleophilic attack of the enolate of butanal (formed under basic conditions) or the enol (under acidic conditions) on the carbonyl carbon of furfural. This leads to the formation of a tetrahedral intermediate. This initial step must overcome a significant energy barrier (activation energy, Ea).
Unimolecular Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable, conjugated C=C double bond of the final product. This step typically has a different activation energy and leads to the final, more stable product.
DFT calculations, such as those performed at the B3LYP/6-311+G** level, can provide the thermodynamic and kinetic parameters for each step of the reaction. This includes the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and activation energies (Ea), which determine the spontaneity and rate of the reaction.
The table below, based on data from a similar condensation reaction involving furfural, illustrates the kind of energetic information that can be obtained from such a computational study.
| Reaction Step | Parameter | Value |
|---|---|---|
| Step 1: A + B → Intermediate | ΔH (kJ/mol) | -52.74 |
| ΔG (kJ/mol) | +17.19 | |
| Ea (kJ/mol) | +168.06 | |
| Step 2: Intermediate → Product + H₂O | ΔH (kJ/mol) | +7.59 |
| ΔG (kJ/mol) | -43.04 | |
| Ea (kJ/mol) | +157.01 |
A = Furfural; B = Semicarbazide. Data from Njoku, et al. (2017) serves as a model for the analogous reaction with butanal.
These theoretical studies show that while the initial addition step can be non-spontaneous (positive ΔG), the high exothermicity (negative ΔH) can make it feasible. The second step is often spontaneous and drives the reaction towards the final product. The bimolecular step is frequently the rate-determining step due to its higher activation energy.
Molecular Conformation and Isomerism Studies
The presence of a trisubstituted carbon-carbon double bond in this compound gives rise to geometric isomerism, specifically E/Z isomerism. Computational chemistry provides powerful tools to analyze the properties and relative stabilities of these isomers.
Density Functional Theory (DFT) is a common method used to optimize the geometry of the E and Z isomers and to calculate their electronic energies. imist.ma Studies on related furan-containing compounds and other α,β-unsaturated aldehydes and ketones consistently show that both isomers are viable, but often with a preference for one form. For derivatives of 2-(furan-2-ylmethylidene)malononitrile, the thermodynamically more stable E-isomer was found to be the dominant form. acs.org
In a detailed analysis of (E)-3-(furan-2-yl) acrylohydrazide, a compound with a similar furan-acryl structure, ¹H NMR spectroscopy revealed the presence of both E and Z isomers in an approximate 88:12 ratio, with the E isomer being predominant. peerj.com Computational studies on other systems have determined that the E-isomer is often the kinetically favored product, while the Z-isomer may be thermodynamically more stable, although the energy difference can be slight. imist.ma This small energy gap allows for easy isomerization, leading to a dynamic equilibrium between the two forms in solution. imist.ma The PubChem database includes an entry for the (2Z)-2-(furan-2-ylmethylidene)butanal isomer, confirming its structural identity. nih.gov
The table below summarizes representative computational and experimental findings on the E/Z isomerism in furan-based compounds, illustrating the typical energy differences and observed ratios.
| Compound Type | Method | Finding | Reference |
|---|---|---|---|
| Naphthalene-derived Schiff Base | DFT/B3LYP | Energy difference (ΔH) between E and Z isomers is 14.32 kJ/mol. | imist.ma |
| Thiophene-derived Schiff Base | DFT B3LYP/6-311G(d,p) | E-isomer is kinetically favored; Z-isomer is thermodynamically favored. | imist.ma |
| (E)-3-(furan-2-yl) acrylohydrazide | ¹H NMR | Observed E/Z isomer ratio of approximately 88:12. | peerj.com |
| Derivatives of 2-(furan-2-ylmethylidene)malononitrile | ¹H NMR and ¹³C NMR | The thermodynamically more stable E-isomer was the dominant product. | acs.org |
Molecular Modeling and Docking Studies (for relevant chemical interactions or derivative design)
Molecular modeling and docking are powerful computational techniques used to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in the field of drug design for identifying potential lead compounds and optimizing their interactions to improve efficacy.
While specific docking studies on this compound were not found, extensive research has been conducted on various furan-containing derivatives, demonstrating the utility of this approach. For example, a series of 2-(furan-2-yl)quinazolin-4-one derivatives were designed, synthesized, and evaluated as potential anticancer agents. nih.gov Molecular docking studies were performed on the most potent compounds, inserting them into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov This analysis revealed key binding modes and interactions responsible for their inhibitory activity, with some derivatives showing potent EGFR inhibition. nih.gov
In another study, novel 1,2,3-triazole-linked menadione-furan derivatives were investigated as inhibitors of the P2X7 receptor, which is implicated in inflammatory processes. nih.gov Molecular docking suggested that the active compounds bind to an allosteric site on the receptor, providing a rationale for their observed inhibitory effects. nih.gov Similarly, docking studies on different Schiff bases have shown a high binding affinity towards DNA, suggesting potential applications in cancer therapy. imist.ma
These examples underscore the value of molecular modeling in designing novel derivatives based on a core chemical scaffold. By simulating the binding of virtual libraries of compounds derived from this compound to various biological targets, researchers can prioritize the synthesis of molecules with the highest predicted activity, accelerating the discovery of new therapeutic agents.
The following table presents findings from a docking study on 2-(furan-2-yl)quinazolin-4-one derivatives, highlighting their potential as enzyme inhibitors.
| Compound | Target | Activity Evaluated | Key Finding | Reference |
|---|---|---|---|---|
| 2-(Furan-2-yl)quinazolin-4-one derivatives (e.g., 3a, 3b, 3e) | EGFR Tyrosine Kinase | Cytotoxicity and EGFR-TK Inhibition | Compounds showed high potency against cancer cell lines; docking revealed binding modes in the EGFR ATP site with inhibitory activity up to 84%. | nih.gov |
| Menadione-furan derivatives | P2X7 Receptor | P2X7R Inhibition | Compounds displayed IC₅₀ values lower than the reference inhibitor; docking indicated binding to an allosteric site. | nih.gov |
| Indole-derived Schiff Base | 1BNA DNA | DNA Binding Affinity | Both E and Z isomers showed high binding affinity, with the E-isomer forming more stable interactions. | imist.ma |
Applications in Organic Synthesis and Chemical Transformations
Role as a Key Building Block in Carbon-Carbon Bond Formation
2-(Furan-2-ylmethylidene)butanal serves as a crucial building block in reactions that form new carbon-carbon bonds, a fundamental process in organic synthesis for constructing more complex molecules. One of the primary reactions it participates in is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde group with active methylene (B1212753) compounds, catalyzed by a base. For instance, the reaction of furfural (B47365), a related furan (B31954) aldehyde, with malononitrile (B47326) in the presence of a piperidine (B6355638) catalyst efficiently yields 2-(furan-2-ylmethylidene)malononitrile. acs.org This transformation highlights the reactivity of the furan aldehyde group and its utility in extending carbon chains.
Furthermore, the α,β-unsaturated system in this compound provides a site for various addition reactions, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures. The reactivity of this system is central to its role in synthesizing larger molecules from biomass-derived starting materials.
Precursor to Advanced Bio-Derived Chemicals and Fuels
The push towards a sustainable chemical industry has positioned this compound and related furanic compounds as key intermediates in the production of renewable chemicals and fuels derived from biomass. nrel.govmdpi.com
Involvement in the Production of Biodiesel Precursors
The catalytic hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with butanal is a significant pathway for producing biodiesel precursors. researchgate.net This reaction, typically carried out using acidic ion-exchange resins, leads to the formation of larger molecules suitable for conversion into diesel-range alkanes. researchgate.net The process involves the reaction of two molecules of 2-methylfuran with one molecule of butanal, effectively increasing the carbon chain length and creating a more fuel-like molecule. researchgate.net The resulting product, 5,5′-(butane-1,1-diyl)bis(2-methylfuran), can then be further processed to yield renewable diesel. researchgate.net
Table 1: Catalytic Performance in the Synthesis of 2,2′-butylidenebis(5-methylfuran)
| Catalyst | Butanal Conversion (%) | Yield of 2,2′-butylidenebis(5-methylfuran) (%) | Reaction Conditions |
| Dowex 50Wx2 | 90 | - | 50 °C |
| ITQ-2 | - | 86 | 50 °C, 8 h |
| Nafion-212 | - | 89.5 | 323 K, 2 h |
Contribution to Renewable Liquid Fuels Development
The development of renewable liquid fuels is a critical area of research, and this compound and its precursors play a vital role. The HAA products derived from 2-methylfuran and butanal can be subjected to hydrodeoxygenation (HDO) to produce diesel-range alkanes. researchgate.netnih.gov This two-step process, HAA followed by HDO, is a promising route for converting biomass-derived furans into high-quality transportation fuels. nih.gov Research has shown that the HDO of 5,5′-(butane-1,1-diyl)bis(2-methylfuran) over a non-noble metal catalyst like Ni/Hβ can achieve a high carbon yield of diesel-range alkanes at relatively mild temperatures. researchgate.net This makes the process economically more viable compared to methods requiring precious metal catalysts. researchgate.net
Pathways to Value-Added Chemical Intermediates
Beyond fuels, the condensation and alkylation reactions of furans like 2-methylfuran with aldehydes such as butanal open up pathways to a variety of value-added chemical intermediates. mdpi.comresearchgate.net These intermediates can serve as building blocks for polymers, resins, and other specialty chemicals. frontiersin.org The versatility of the furan ring allows for a wide range of chemical modifications, leading to a diverse portfolio of bio-based products. mdpi.com For example, the self-condensation of 2-methylfuran and its cross-condensation with butanal can produce C14 and C15 fuel precursors. researchgate.net
Development and Evaluation of Catalytic Processes
The efficient conversion of this compound and its precursors into desired products heavily relies on the development of effective and robust catalysts. researchgate.netmdpi.com A variety of catalysts have been investigated for the key transformations involved, particularly for the HAA reaction.
Acidic catalysts are paramount for the HAA of 2-methylfuran and butanal. researchgate.net Studies have explored a range of solid acid catalysts, including:
Acidic Ion-Exchange Resins: Resins like Dowex 50Wx2 and Amberlyst 39 have shown high activity and selectivity. researchgate.net Gel-type resins, in particular, have demonstrated superior performance due to their ability to swell and provide better access to the acidic sites. researchgate.net
Zeolites: Zeolites such as ITQ-2 have been effective in catalyzing the HAA reaction, yielding the desired product in high percentages. mdpi.com
Sulfonated Carbon Catalysts: These catalysts, derived from the low-temperature pyrolysis and sulfonation of humin (a byproduct of glucose dehydration), have shown promise due to their large surface area and high density of sulfonic acid groups. mdpi.com
Perfluorosulfonic Acid Resins: Nafion-212, a perfluorosulfonic acid resin, has exhibited high activity and stability in the HAA of 2-methylfuran with butanal. nih.gov
Concluding Remarks and Future Research Perspectives
Summary of Current Research Landscape
The research surrounding 2-(Furan-2-ylmethylidene)butanal and related furanic α,β-unsaturated aldehydes is situated within the broader context of advancing sustainable chemistry and developing novel synthetic methodologies. Current efforts are largely focused on the development of more efficient, selective, and environmentally benign synthetic routes. numberanalytics.combohrium.com This includes the exploration of novel catalytic systems, such as heterogeneous catalysts, organocatalysts, and biocatalysts, to replace traditional and often hazardous reagents. acs.orgmdpi.commdpi.com There is also a significant interest in understanding the mechanistic details of these reactions to enable better control over product outcomes. semanticscholar.org
Emerging Research Directions and Challenges
The future of research in this area is poised to address several key challenges and explore new frontiers. A major focus will be on expanding the substrate scope of current synthetic methods to allow for the synthesis of a wider variety of functionalized furan (B31954) derivatives. sioc-journal.cn There is also a growing need for the development of catalytic systems that can achieve high levels of stereoselectivity, particularly for the synthesis of chiral compounds with potential biological activity. nih.gov Another emerging direction is the use of renewable feedstocks, such as carbohydrates, for the synthesis of furan-based platform chemicals, which can then be converted into valuable products like this compound. bohrium.commdpi.com The conversion of biomass-derived 2-methylfuran (B129897) into value-added chemicals and fuels is also a promising research avenue. mdpi.com
Potential for Further Exploration in Synthetic Methodologies and Mechanistic Understanding
Significant opportunities exist for further exploration in both synthetic methodologies and mechanistic understanding. The development of tandem or cascade reactions, where multiple transformations are carried out in a single pot, could lead to more efficient and streamlined syntheses. mdpi.com The application of flow chemistry techniques could also offer advantages in terms of safety, scalability, and control over reaction parameters. A deeper mechanistic understanding, aided by computational studies and advanced spectroscopic techniques, will be crucial for the rational design of new catalysts and the optimization of reaction conditions. semanticscholar.org Unraveling the intricate pathways of reactions like the Knoevenagel and Aldol (B89426) condensations involving furan derivatives will undoubtedly pave the way for the discovery of novel and more effective synthetic strategies for compounds like this compound. semanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
